![molecular formula C8H3BrO3S B12892480 3-(4-Bromothiophen-2-yl)furan-2,5-dione CAS No. 917772-58-8](/img/structure/B12892480.png)
3-(4-Bromothiophen-2-yl)furan-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromothiophen-2-yl)furan-2,5-dione is a heterocyclic compound that features both furan and thiophene rings The presence of a bromine atom on the thiophene ring makes it a versatile intermediate in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromothiophen-2-yl)furan-2,5-dione typically involves the bromination of thiophene derivatives followed by cyclization reactions. One common method includes the radical bromination of the methyl group of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . This intermediate is then subjected to further reactions to form the desired furan-2,5-dione structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromothiophen-2-yl)furan-2,5-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form more complex structures.
Cyclization Reactions: It can undergo intramolecular cyclization to form polycyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Cross-Coupling: Palladium catalysts such as Pd(PPh3)4 are often used in the presence of bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions can yield various biaryl compounds, while substitution reactions can introduce different functional groups onto the thiophene ring.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromothiophen-2-yl)furan-2,5-dione has several scientific research applications:
Materials Science: It is used in the synthesis of donor-acceptor polymers for organic electronic applications, such as organic solar cells and field-effect transistors.
Medicinal Chemistry: Its derivatives are explored for their potential antibacterial and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 3-(4-Bromothiophen-2-yl)furan-2,5-dione in its applications is largely dependent on its chemical structure. In materials science, its conjugated system allows for efficient charge transport, making it suitable for use in electronic devices . In medicinal chemistry, its biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound also features a furan ring and is used in similar applications in organic electronics.
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: Another compound with brominated thiophene rings, used in the synthesis of donor-acceptor polymers.
Uniqueness
3-(4-Bromothiophen-2-yl)furan-2,5-dione is unique due to its specific combination of furan and thiophene rings, which provides a distinct set of electronic properties. This makes it particularly valuable in the development of new materials for electronic applications.
Eigenschaften
CAS-Nummer |
917772-58-8 |
---|---|
Molekularformel |
C8H3BrO3S |
Molekulargewicht |
259.08 g/mol |
IUPAC-Name |
3-(4-bromothiophen-2-yl)furan-2,5-dione |
InChI |
InChI=1S/C8H3BrO3S/c9-4-1-6(13-3-4)5-2-7(10)12-8(5)11/h1-3H |
InChI-Schlüssel |
ZFJOXCRMSHOWTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)OC1=O)C2=CC(=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.